3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic amino acid with a unique structure that includes a bicyclo[2.2.1]heptene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the functionalization of bicyclo[2.2.1]heptene derivatives. One common method includes the stereoselective functionalization of endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives via intermediates such as 1,3-oxazine or γ-lactone . Another approach involves the hypochlorite-mediated Hoffman degradation of carboxamide obtained by ammonolysis of anhydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation.
Major Products Formed
Major products formed from these reactions include epoxides and polyfunctionalized bicyclic systems, which can be further utilized in various chemical applications .
Scientific Research Applications
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with amino acid transporters, blocking the transport of nonpolar amino acids across cell membranes . This inhibition can lead to various biological effects, including the suppression of cell growth and induction of apoptosis in cancer cells . Additionally, it acts as an insulin-releasing factor, influencing glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: This compound shares a similar bicyclic structure and exhibits biological activity, including the inhibition of amino acid transport.
3-Amino-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid: This compound is prepared via stereoselective functionalization and has similar applications in biological research.
Uniqueness
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its specific bicyclic structure and the presence of an amino group, which allows it to interact with biological targets in a distinct manner. Its ability to inhibit amino acid transport and act as an insulin-releasing factor sets it apart from other similar compounds .
Properties
IUPAC Name |
3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYFJGGJCJDCPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.